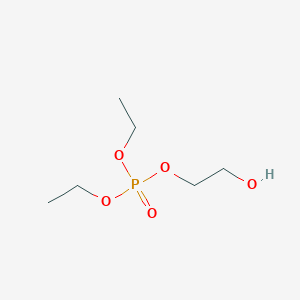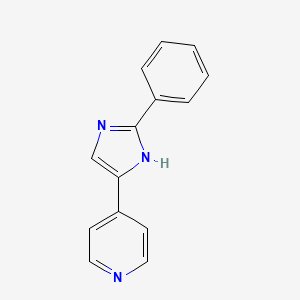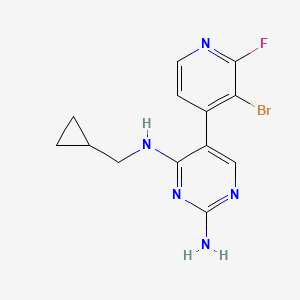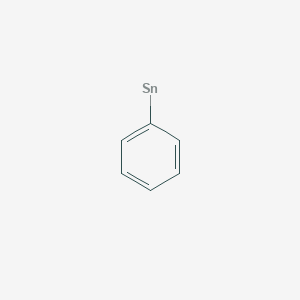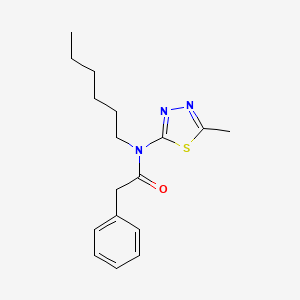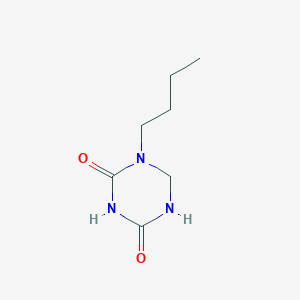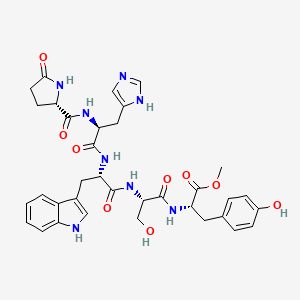
methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate
概要
説明
methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate: is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an acryloylamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate typically involves the following steps:
Esterification: The starting material, 4-chloro-2-methoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-chloro-2-methoxybenzoate.
Acryloylation: The ester is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acryloylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
科学的研究の応用
Chemistry: methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives are explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It is also utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloylamino group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Methyl 4-Acetylamino-5-chloro-2-methoxybenzoate: Similar structure but with an acetylamino group instead of an acryloylamino group.
Methyl 4-Amino-5-chloro-2-methoxybenzoate: Lacks the acryloyl group, having an amino group instead.
Methyl 4-Chloro-2-methoxybenzoate: Lacks both the acryloylamino and amino groups.
Uniqueness: methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate is unique due to the presence of the acryloylamino group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific reactions and interactions that are not possible with its analogs.
特性
分子式 |
C12H12ClNO4 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C12H12ClNO4/c1-4-11(15)14-9-6-10(17-2)7(5-8(9)13)12(16)18-3/h4-6H,1H2,2-3H3,(H,14,15) |
InChIキー |
XYEWNZMEVLICNF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
